![molecular formula C15H10N4O B3096921 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 129227-28-7](/img/structure/B3096921.png)
1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Übersicht
Beschreibung
“1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” is a derivative of quinoxaline, which is a class of compounds that have been synthesized and evaluated for various biological activities . This compound is a part of the fused triazolo and ditriazoloquinoxaline derivatives .
Synthesis Analysis
The synthesis of “1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” involves the use of several reagents and processes. For instance, one method involves the oxidative intramolecular cyclization of 3-(2-(aryl/heteroarylidene)hydrazinyl)-quinoxalin-2(1H)-ones . Another method involves a cyclo-condensation between iminoester derivatives and 1-(quinoxalin-2-yl)hydrazine .Molecular Structure Analysis
The molecular structure of “1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” has been elucidated using various techniques such as 1H and 13C NMR, and Mass analysis .Chemical Reactions Analysis
The chemical reactions involving “1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” are complex and involve multiple steps. For instance, it has been found that these compounds can act through non-covalent interaction with the directly bound proteins to DNA, hence inhibiting the topoisomerase-II enzyme .Wissenschaftliche Forschungsanwendungen
Potential c-Met Kinase Inhibitors
Triazoloquinoxaline derivatives have been studied for their potential as c-Met kinase inhibitors . These compounds have shown promising results against cancer cell lines such as A549, MCF-7, and HeLa . The compound with the most potential exhibited excellent anti-tumor activity and superior c-Met kinase inhibition ability at the nanomolar level .
Anticancer Agents
Some 1,2,4-triazoloquinoxalines have been synthesized in an effort to find new leads as anticancer agents . These compounds have been evaluated for their potential in this field .
Antimicrobial Agents
In addition to their potential as anticancer agents, some 1,2,4-triazoloquinoxalines have also been synthesized for evaluation as antimicrobial agents . This highlights the versatility of these compounds in medical research .
Energetic Materials
1,2,4-Triazoloquinoxaline-based compounds have been synthesized and studied as potential energetic materials . These compounds have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .
Heat-Resistant Explosives
Certain 1,2,4-triazoloquinoxaline-based compounds have been identified as potential heat-resistant explosives . These compounds have excellent thermal stability and very good calculated detonation performance .
Primary Explosives
Some azide-containing 1,2,4-triazoloquinoxaline-based compounds are very sensitive and exhibit excellent calculated detonation performance . These features suggest strong possibilities for applications as primary explosives .
Zukünftige Richtungen
The future directions for research on “1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one” could involve further exploration of its potential therapeutic applications. For instance, targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .
Wirkmechanismus
Target of Action
The primary target of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
1-Phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn influences gene expression .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression. By altering the acetylation status of histones and other proteins, 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can influence the transcription of genes involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
Molecular docking and pharmacokinetic studies suggest that this compound has good druggability .
Result of Action
The inhibition of PCAF by 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one leads to changes in gene expression. This can result in the suppression of cell growth and induction of apoptosis, which explains its potential anticancer activity . Furthermore, this compound has shown antimicrobial activity, particularly against P. aeruginosa .
Eigenschaften
IUPAC Name |
1-phenyl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-14-18-17-13(10-6-2-1-3-7-10)19(14)12-9-5-4-8-11(12)16-15/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCOOOGTSGZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)


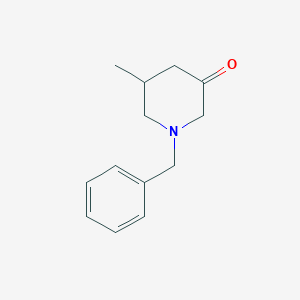
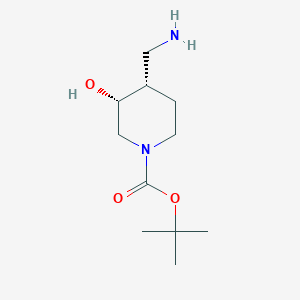
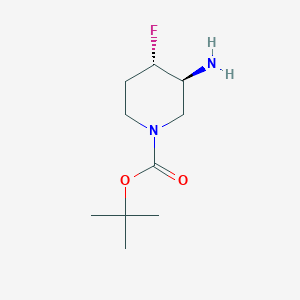
![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
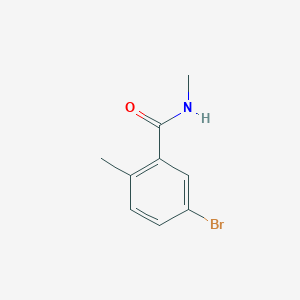
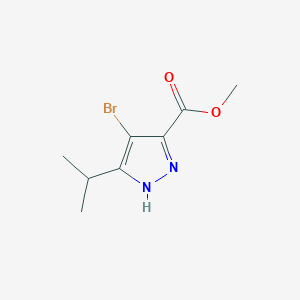
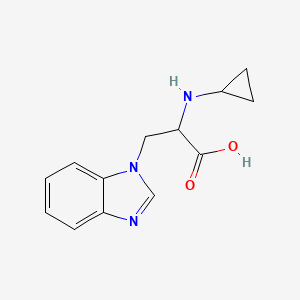
![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)
